molecular formula C22H20N2O7S2 B11657592 N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B11657592
M. Wt: 488.5 g/mol
InChI Key: XOMCURVAPDYIIB-LSCVHKIXSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole ring, a thiazolidinone ring, and a trimethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone.

    Coupling Reactions: The benzodioxole and thiazolidinone intermediates are coupled using appropriate reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzodioxole and thiazolidinone rings play crucial roles in these interactions, contributing to the compound’s specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXYBENZAMIDE: Shares the benzodioxole ring but differs in the functional groups attached.

    2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLIDIN-4-ONE: Contains the thiazolidinone ring and trimethoxyphenyl group but lacks the benzodioxole ring.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5Z)-4-OXO-2-SULFANYLIDENE-5-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20N2O7S2

Molecular Weight

488.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H20N2O7S2/c1-27-16-6-12(7-17(28-2)20(16)29-3)8-18-21(26)24(22(32)33-18)10-19(25)23-13-4-5-14-15(9-13)31-11-30-14/h4-9H,10-11H2,1-3H3,(H,23,25)/b18-8-

InChI Key

XOMCURVAPDYIIB-LSCVHKIXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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